Bienvenue dans la boutique en ligne BenchChem!

1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Lipophilicity Drug-likeness Imidazole scaffold optimization

1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CAS 1207025-75-9) is a fully substituted imidazole derivative containing an N-allyl group, a 2-(4-fluorobenzyl)thioether, and a 5-(p-tolyl) substituent. Its molecular formula is C20H19FN2S with a molecular weight of 338.4 g/mol.

Molecular Formula C20H19FN2S
Molecular Weight 338.44
CAS No. 1207025-75-9
Cat. No. B2861376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole
CAS1207025-75-9
Molecular FormulaC20H19FN2S
Molecular Weight338.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN2S/c1-3-12-23-19(17-8-4-15(2)5-9-17)13-22-20(23)24-14-16-6-10-18(21)11-7-16/h3-11,13H,1,12,14H2,2H3
InChIKeyFZTMOJLXPITAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CAS 1207025-75-9): Structural Identity and Computed Baseline for Procurement Decisions


1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CAS 1207025-75-9) is a fully substituted imidazole derivative containing an N-allyl group, a 2-(4-fluorobenzyl)thioether, and a 5-(p-tolyl) substituent [1]. Its molecular formula is C20H19FN2S with a molecular weight of 338.4 g/mol [1]. The compound belongs to the class of 1,2,5-trisubstituted imidazoles, which are widely explored as scaffolds in medicinal chemistry and chemical biology owing to their tunable physicochemical properties and potential for diverse biological interactions [2]. Critically, the specific substitution pattern—combining an allyl handle with a fluorinated aryl thioether—creates a unique property profile that differentiates it from close structural analogs, as detailed in the quantitative comparisons below.

Why In-Class Imidazole Analogs Cannot Substitute for 1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole in Lead Optimization


Within the 1,2,5-trisubstituted imidazole family, seemingly minor alterations to the N1, C2-thioether, or C5-aryl groups produce large shifts in lipophilicity, molecular weight, and hydrogen-bonding capacity that directly affect ligand efficiency, membrane permeability, and metabolic stability [1]. As shown below, replacing the N1-allyl group with a benzyl substituent increases the computed XLogP3 by 0.9 log units (5.2 → 6.1), pushing the compound beyond typical drug-like lipophilicity thresholds, while switching to a smaller N1-ethyl group drops XLogP3 to 3.2 but simultaneously removes the fluorine atom, eliminating a well-established metabolic soft spot [1][2]. Consequently, a researcher or procurement officer cannot simply interchange these analogs without altering the pharmacokinetic forecast and synthetic elaboration potential—a risk that generic substitution overlooks.

Quantitative Differentiation Evidence for 1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole Against Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: N1-Allyl vs. N1-Benzyl vs. N1-Ethyl Analogs

The target compound's computed XLogP3 of 5.2 positions it between the more lipophilic 1-benzyl analog (XLogP3 = 6.1) and the less lipophilic 1-ethyl analog (XLogP3 = 3.2), although the 1-ethyl comparator also lacks the 4-fluorobenzylthio group [1][2]. This intermediate lipophilicity is often preferred for balancing passive permeability and aqueous solubility in lead optimization [3]. The 0.9 log unit reduction relative to the 1-benzyl analog translates to an approximately 8-fold lower predicted octanol-water partition coefficient, potentially reducing off-target binding to hydrophobic protein sites.

Lipophilicity Drug-likeness Imidazole scaffold optimization

Molecular Weight and Ligand Efficiency Contrast: N1-Allyl vs. N1-Benzyl Substitution

The target compound's molecular weight of 338.4 g/mol is 50.1 g/mol lower than that of the 1-benzyl analog (388.5 g/mol), yet it retains identical TPSA (43.1 Ų) and hydrogen-bond donor/acceptor counts [1][2]. In lead optimization, a 50 Da reduction in molecular weight while preserving polar surface area can significantly improve ligand efficiency indices such as LE (binding energy per heavy atom) and LLE (lipophilic ligand efficiency) [3]. This makes the allyl-substituted compound a more attractive starting point for fragment growth strategies.

Molecular weight Ligand efficiency Fragment-based drug design

Fluorine-Mediated Metabolic Stability Potential: Class-Level Inference from Aryl Fluorine Substitution

The 4-fluorobenzylthio group in the target compound introduces an aryl fluorine atom that is absent in the non-fluorinated benzylthio analog (1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole, MW 320.5 g/mol) . Extensive medicinal chemistry literature demonstrates that strategic aryl fluorination can block cytochrome P450-mediated oxidative metabolism at the para position of the phenyl ring, potentially prolonging in vivo half-life without substantially altering steric bulk [1]. While direct metabolic stability data for this specific compound are not currently available in the public domain, the class-level precedent provides a testable hypothesis that the 4-fluorobenzylthio analog may exhibit superior metabolic stability compared to its non-fluorinated counterpart.

Metabolic stability Fluorine substitution Imidazole SAR

Synthetic Elaboration Potential: Allyl Handle Enables Unique Derivatization Pathways

The terminal alkene of the N1-allyl group constitutes a versatile synthetic handle for further functionalization via thiol-ene click chemistry, olefin metathesis, hydroboration-oxidation, or epoxidation—transformations that are inaccessible with the saturated N1-benzyl or N1-ethyl analogs [1][2]. This orthogonal reactivity enables late-stage diversification of the imidazole scaffold without perturbing the C2-thioether or C5-aryl pharmacophoric elements, providing a distinct advantage for structure-activity relationship (SAR) expansion and probe molecule synthesis [2].

Click chemistry Allyl functionalization Imidazole diversification

Prioritized Application Scenarios for 1-Allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole


Lead Optimization Requiring Balanced Lipophilicity (XLogP ~5) with Synthetic Tractability

Medicinal chemistry teams seeking a core scaffold with intermediate lipophilicity—avoiding the excessive logP of benzyl analogs (XLogP3 = 6.1) while retaining the metabolic stabilization potential of aryl fluorine—can select this compound for hit-to-lead or lead optimization programs [1]. The allyl handle further enables late-stage diversification for SAR expansion, a capability absent in saturated N1-substituted analogs.

Probe Molecule Synthesis Requiring Orthogonal Functionalization Chemistry

Chemical biology groups developing activity-based probes or fluorescent ligands can exploit the allyl group for bioorthogonal conjugation (e.g., thiol-ene click chemistry) to attach reporter tags without altering the putative pharmacophore defined by the 4-fluorobenzylthio and p-tolyl groups [2]. This orthogonal reactivity is unique among the closest structural analogs.

Fragment-Based Drug Discovery (FBDD) with MW < 350 Da Requirement

Fragment screening libraries prioritize compounds with MW < 350 Da and moderate lipophilicity (XLogP < 6) to ensure ligand efficiency and room for growth [3]. At 338.4 Da and XLogP3 = 5.2, this compound qualifies for fragment libraries, whereas the 1-benzyl analog (388.5 Da) exceeds the typical fragment MW cutoff, making the allyl analog the procurement choice for FBDD collections.

Metabolic Stability SAR Studies Comparing Fluorinated vs. Non-Fluorinated Thioethers

Researchers investigating the impact of aryl fluorine on oxidative metabolism in imidazole thioether series can use this compound alongside its non-fluorinated benzylthio analog (CAS 1207004-66-7) as a matched molecular pair . The para-fluorine substituent is hypothesized to reduce CYP-mediated hydroxylation at that position, a testable SAR hypothesis directly enabled by procuring both analogs.

Quote Request

Request a Quote for 1-allyl-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.